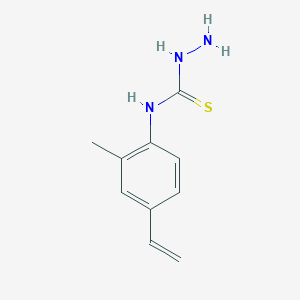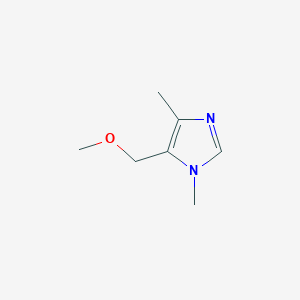![molecular formula C8H20N2S B14485651 N,N-Diethyl-2-{[(methylamino)methyl]sulfanyl}ethan-1-amine CAS No. 64594-36-1](/img/structure/B14485651.png)
N,N-Diethyl-2-{[(methylamino)methyl]sulfanyl}ethan-1-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N-Diethyl-2-{[(methylamino)methyl]sulfanyl}ethan-1-amine is a tertiary amine with a complex structure that includes both ethyl and methyl groups attached to the nitrogen atom
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Diethyl-2-{[(methylamino)methyl]sulfanyl}ethan-1-amine can be achieved through several methods. One common approach involves the reductive amination of secondary amines. For instance, the reaction between N,N-diethylamine and formaldehyde in the presence of a reducing agent like sodium cyanoborohydride can yield the desired compound . Another method involves the catalytic reaction between ethylamine and methanol .
Industrial Production Methods
Industrial production of this compound typically involves large-scale reductive amination processes. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts such as palladium on carbon (Pd/C) are often employed to facilitate the reaction.
化学反应分析
Types of Reactions
N,N-Diethyl-2-{[(methylamino)methyl]sulfanyl}ethan-1-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into simpler amines or other derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.
Substitution: Halogenating agents such as thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce simpler amines.
科学研究应用
N,N-Diethyl-2-{[(methylamino)methyl]sulfanyl}ethan-1-amine has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.
Medicine: Explored for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of N,N-Diethyl-2-{[(methylamino)methyl]sulfanyl}ethan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to specific sites and modulating biological activity. The pathways involved may include signal transduction, metabolic regulation, and cellular communication.
相似化合物的比较
Similar Compounds
N,N-Diethylmethylamine: A simpler tertiary amine with similar structural features.
N,N-Dimethyl-2-(2-aminoethoxy)ethanol: Another tertiary amine with different functional groups.
N-Methyl-2-ethanolamine: A related compound with a hydroxyl group.
Uniqueness
N,N-Diethyl-2-{[(methylamino)methyl]sulfanyl}ethan-1-amine is unique due to its specific combination of ethyl and methyl groups attached to the nitrogen atom, along with the sulfanyl group. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specialized applications.
属性
CAS 编号 |
64594-36-1 |
|---|---|
分子式 |
C8H20N2S |
分子量 |
176.33 g/mol |
IUPAC 名称 |
N,N-diethyl-2-(methylaminomethylsulfanyl)ethanamine |
InChI |
InChI=1S/C8H20N2S/c1-4-10(5-2)6-7-11-8-9-3/h9H,4-8H2,1-3H3 |
InChI 键 |
IFXQTQUAOCAGDI-UHFFFAOYSA-N |
规范 SMILES |
CCN(CC)CCSCNC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






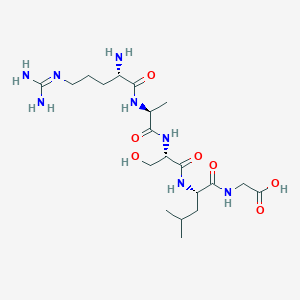
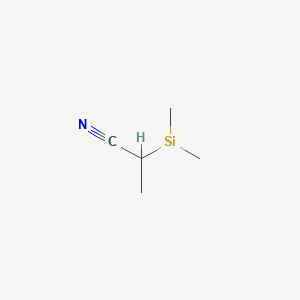
![6-(But-3-yn-1-yl)-6-methyl-1,4-dioxaspiro[4.5]decane](/img/structure/B14485619.png)

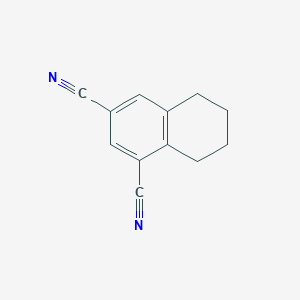
![N-(Carboxymethyl)-N-[(2-hydroxyphenyl)methyl]-L-aspartic acid](/img/structure/B14485642.png)
![N-(4-{[2-(Dimethylamino)ethyl]amino}-4-methylpentan-2-ylidene)hydroxylamine](/img/structure/B14485650.png)

